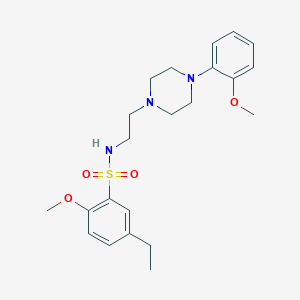

5-ethyl-2-methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

5-ethyl-2-methoxy-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O4S/c1-4-18-9-10-21(29-3)22(17-18)30(26,27)23-11-12-24-13-15-25(16-14-24)19-7-5-6-8-20(19)28-2/h5-10,17,23H,4,11-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDVUYMLOLLXAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-ethyl-2-methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of neuropharmacology and antimicrobial activity. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and features a sulfonamide group, which is known for its biological activity. The presence of the piperazine moiety suggests potential interactions with various neurotransmitter receptors, particularly serotonin and dopamine receptors.

The biological activity of 5-ethyl-2-methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide can be attributed to several mechanisms:

- Serotonin Receptor Modulation : The piperazine structure is known to interact with serotonin receptors, potentially affecting mood and anxiety levels.

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antibacterial properties against Gram-positive bacteria, which may be linked to its ability to inhibit bacterial growth through interference with protein synthesis pathways .

- Antioxidant Properties : Compounds with similar structures have shown antioxidant effects, which could contribute to their therapeutic potential in oxidative stress-related diseases.

Antimicrobial Efficacy

Table 1 summarizes the antimicrobial activity of the compound against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 15.625 μM | Inhibition of protein synthesis |

| Enterococcus faecalis | 62.5 μM | Disruption of cell wall synthesis |

| Escherichia coli | 31.25 μM | Inhibition of nucleic acid production |

Neuropharmacological Effects

The compound's interaction with serotonin receptors has been explored in various studies, indicating its potential as an anxiolytic agent. A study demonstrated that derivatives with similar piperazine structures exhibited significant binding affinity to serotonin receptors, leading to anxiolytic-like effects in animal models.

Case Studies

- Antimicrobial Study : A study conducted on a series of sulfonamide derivatives, including this compound, showed promising results against methicillin-resistant Staphylococcus aureus (MRSA). The compound inhibited biofilm formation at concentrations as low as 0.007 mg/mL, showcasing its potential in treating resistant bacterial infections .

- Neuropharmacological Research : In a behavioral study using rodent models, compounds structurally related to 5-ethyl-2-methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide demonstrated significant reductions in anxiety-like behaviors when administered at specific dosages . This suggests that the compound may have therapeutic applications in anxiety disorders.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds structurally related to 5-ethyl-2-methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide. For instance, similar benzenesulfonamide derivatives have shown effectiveness against multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa. These compounds inhibit microbial biofilm formation, which is crucial for combating hospital-acquired infections .

Anticancer Potential

The compound's structure suggests potential applications in cancer treatment due to its ability to interact with various cellular targets. In related studies, sulfonamide derivatives have demonstrated cytotoxic effects against several cancer cell lines, including colon and breast cancer cells. The mechanism often involves inducing apoptosis in cancer cells, making these compounds promising candidates for further development .

Neurological Applications

Compounds featuring piperazine rings, like 5-ethyl-2-methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide, have been investigated for their affinity to dopamine transporters (DAT). This interaction suggests potential applications in treating neurological disorders such as schizophrenia and depression .

Case Study 1: Antimicrobial Evaluation

A study conducted on new thiopyrimidine–benzenesulfonamide compounds revealed their effectiveness against Klebsiella pneumoniae and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicated strong antimicrobial properties, suggesting that structurally similar compounds might possess comparable efficacy .

Case Study 2: Anticancer Activity

Research into sulfonamide derivatives has shown promising results in cytotoxicity assays against various cancer cell lines. Compounds with similar structural features have been reported to induce apoptosis effectively, highlighting their potential as anticancer agents .

Comparison with Similar Compounds

(a) 18F-Mefway and 18F-FCWAY

- Structure : Both are carboxamide derivatives with a pyridinylcyclohexane core instead of a benzenesulfonamide. They retain the 4-(2-methoxyphenyl)piperazine-ethyl chain.

- Activity : Used as PET radioligands for 5-HT1A receptor imaging. 18F-Mefway shows superior metabolic stability compared to 18F-FCWAY in humans .

- Binding Affinity: Subnanomolar affinity for 5-HT1A receptors.

(b) WAY-100,635

(c) Pyrid-2(1H)-ones (Compounds 3 and 4)

- Structure : Piperazine-ethyl chain attached to a pyridone ring with phenyl substituents.

- Activity: High 5-HT1A affinity (Ki = 17–38 nM). Compound 4 acts as a weak partial agonist, highlighting how minor structural changes (e.g., chain length) influence intrinsic activity .

Ligands Targeting 5-HT6 Receptors

(a) N-Arylsulfonylindoles (4b, 4g, 4j)

(b) MMV665914

- Structure : Benzenesulfonamide core with a pyridin-3-yl substituent instead of ethyl-methoxy groups.

- Activity : Selective cytotoxic activity against HEK293 cells, though its 5-HT receptor affinity is uncharacterized .

Structural Analogues with Diverse Targets

(a) N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide

- Structure : Benzamide derivative with a nitro substituent and pyridyl group.

Comparative Data Table

Key Findings and Implications

Structural Determinants of Receptor Selectivity : The 4-(2-methoxyphenyl)piperazine-ethyl chain is a common feature in 5-HT1A ligands, but the core structure (e.g., sulfonamide vs. carboxamide) dictates receptor subtype specificity. Benzenesulfonamide derivatives like the target compound may favor 5-HT6 interactions, as seen in N-arylsulfonylindoles .

Functional Versatility: Minor modifications, such as chain length or substituent position, can switch compounds from antagonists to partial agonists (e.g., pyrid-2(1H)-ones) .

Potential Applications: The target compound’s benzenesulfonamide core could enhance metabolic stability compared to carboxamide-based PET ligands, though its binding affinity remains unverified .

Q & A

Basic Research: Synthetic Routes and Structural Characterization

Q1: What are the recommended synthetic strategies for preparing 5-ethyl-2-methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide, and how can intermediates be optimized for yield? A1: The synthesis typically involves:

- Stepwise coupling : Reacting 5-ethyl-2-methoxybenzenesulfonyl chloride with a piperazine-ethylamine intermediate under basic conditions (e.g., triethylamine in dry THF) .

- Intermediate purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates. Low yields (<50%) may arise from steric hindrance at the sulfonamide bond; substituting DMF as a solvent can improve reaction efficiency .

- Structural validation : Confirm intermediates via -NMR (e.g., aromatic protons at δ 6.8–7.2 ppm) and LC-MS (m/z ~450–500 for key intermediates) .

Advanced Research: Computational Design of Reaction Pathways

Q2: How can computational methods optimize reaction conditions for synthesizing this compound? A2:

- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify energy barriers in sulfonamide bond formation. Software like Gaussian or ORCA can predict optimal catalysts (e.g., DMAP) .

- Machine learning (ML) : Train models on reaction databases to predict solvent-catalyst combinations. For example, ML-driven screening identified THF/DMAP as a high-yield system for similar sulfonamides .

- Experimental validation : Compare computational predictions with empirical data (e.g., yields, purity) to refine models .

Basic Research: Crystallographic Analysis

Q3: What crystallographic techniques are suitable for resolving the 3D structure of this compound? A3:

- X-ray diffraction : Single-crystal X-ray analysis (Mo-Kα radiation, λ = 0.71073 Å) reveals bond lengths (e.g., S–N = 1.63 Å) and dihedral angles (e.g., 85° between benzene and piperazine planes) .

- Data refinement : SHELXL-97 refines structures to R-factors <0.04. Disordered methoxy groups may require constraints .

- Comparison with analogs : Overlay structures with related sulfonamides (e.g., N-(5-chloro-2-methoxyphenyl)benzenesulfonamide) to assess conformational flexibility .

Advanced Research: Biological Activity Profiling

Q4: How should researchers design assays to evaluate the biological activity of this compound? A4:

- Target selection : Prioritize receptors linked to the piperazine moiety (e.g., serotonin 5-HT or dopamine D receptors) .

- In vitro assays :

- Data interpretation : Use Schild analysis for antagonist potency (pA values) and compare with reference compounds (e.g., clozapine for D affinity) .

Advanced Research: Resolving Contradictions in Pharmacological Data

Q5: How can conflicting results in receptor binding studies (e.g., partial agonist vs. antagonist activity) be resolved? A5:

- Assay standardization : Control variables like cell line (CHO vs. HEK293), temperature (25°C vs. 37°C), and buffer composition (Tris vs. HEPES) .

- Functional vs. binding assays : Partial agonism may arise in cAMP assays but not in binding studies. Use β-arrestin recruitment assays (e.g., BRET) to confirm biased signaling .

- Structural analogs : Compare activity with derivatives lacking the ethyl or methoxy groups to isolate pharmacophore contributions .

Basic Research: Analytical Method Development

Q6: What HPLC conditions are optimal for purity analysis of this compound? A6:

- Column : C18 reverse-phase (250 mm × 4.6 mm, 5 µm).

- Mobile phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B): 30% B to 70% B over 20 min .

- Detection : UV at 254 nm (ε ~15,000 Mcm for sulfonamide).

- Validation : Linearity (R >0.99), LOD <0.1 µg/mL, recovery >98% .

Advanced Research: Stability and Degradation Pathways

Q7: How can forced degradation studies identify stability liabilities in this compound? A7:

- Conditions :

- Analytical tools : LC-MS/MS to detect degradation products (e.g., m/z 320 for cleaved sulfonamide).

- Mitigation : Lyophilization under argon or formulation with antioxidants (e.g., BHT) .

Basic Research: Spectroscopic Characterization

Q8: What spectroscopic markers distinguish this compound from analogs? A8:

- IR : Sulfonamide S=O stretches at 1150 cm and 1350 cm .

- -NMR :

Advanced Research: Molecular Modeling for SAR

Q9: How can molecular docking guide structure-activity relationship (SAR) studies? A9:

- Target docking : Use AutoDock Vina to model interactions with 5-HT (PDB: 6WGT). Key interactions:

- Free energy calculations : MM-GBSA predicts binding affinity (ΔG ~-9.5 kcal/mol) .

- SAR validation : Synthesize analogs with modified methoxy groups and compare docking scores with experimental IC .

Advanced Research: Data Reproducibility in Biological Assays

Q10: What protocols ensure reproducibility in receptor binding assays? A10:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.